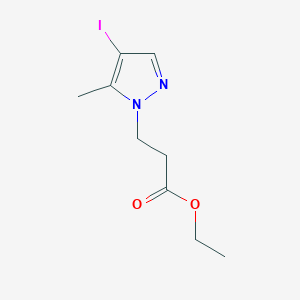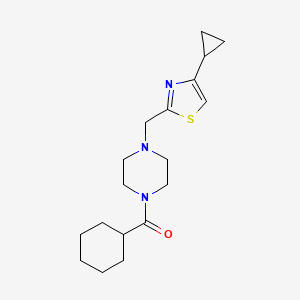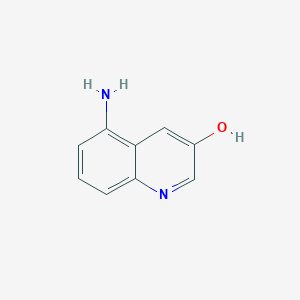
2-(2,3-Dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,3-Dimethoxyphenoxy)nicotinic acid” is a unique chemical provided to early discovery researchers . It has a linear formula of C14H13O5N1 . It’s used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dimethoxyphenoxy)nicotinic acid” is represented by the linear formula C14H13O5N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dimethoxyphenoxy)nicotinic acid” are not fully detailed in the sources I found. It is known to be a solid .Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives in Research
Synthesis and Chemical Behavior
Thiazole derivatives, including those similar to "2-(2,3-Dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid," are often studied for their unique chemical properties and reactions. For example, thiazolidine derivatives have been synthesized and analyzed for their solution behavior and regioselective cyclocondensation, which is key for creating pharmacologically active compounds or materials with specific chemical functions (Refouvelet et al., 1994).
Structural Analyses and Physical Properties
Studies have detailed the structural characteristics and physical properties of compounds with functionalities akin to "this compound." For instance, the molecular structures of dimethoxybenzoic acids have been elucidated, highlighting the impact of methoxy and carboxylic groups on molecular conformation and potential hydrogen bonding, which could influence the solubility, reactivity, and biological activity of such compounds (Barich et al., 2004).
Biological Activity
The biological activity of thiazole carboxylic acid derivatives, including antimicrobial, antifungal, and potential anticancer activities, has been a focus. Novel thiazole derivatives have shown promise in preclinical evaluations for various biological activities, highlighting the therapeutic potential of compounds within this chemical class (Liu et al., 2004).
Molecular Interactions and Bonding
Detailed computational studies on thiazole derivatives have explored their electronic structure, spectral features, and the strength of hydrogen bonding, providing insights into how such compounds interact at the molecular level. This research is crucial for designing drugs with targeted properties or materials with specific electronic or optical characteristics (Singh et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-7-11(12(15)16)20-13(14-7)19-9-6-4-5-8(17-2)10(9)18-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECNUJZOMFOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC(=C2OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2716752.png)
![5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2716757.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)

![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)
![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)





